molecular formula C5H5BrN2O B13706193 O-(5-Bromo-3-pyridyl)hydroxylamine

O-(5-Bromo-3-pyridyl)hydroxylamine

Cat. No.: B13706193
M. Wt: 189.01 g/mol
InChI Key: STUIGOZIAMSKJV-UHFFFAOYSA-N
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Description

O-(5-Bromo-3-pyridyl)hydroxylamine is a chemical compound with the molecular formula C5H5BrN2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(5-Bromo-3-pyridyl)hydroxylamine typically involves the bromination of pyridine derivatives followed by the introduction of the hydroxylamine group. One common method involves the reaction of 5-bromo-3-pyridinecarboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

O-(5-Bromo-3-pyridyl)hydroxylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(5-Bromo-3-pyridyl)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of O-(5-Bromo-3-pyridyl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(5-Bromo-3-pyridyl)hydroxylamine is unique due to the presence of both the bromine atom and the hydroxylamine group, which confer distinct reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C5H5BrN2O

Molecular Weight

189.01 g/mol

IUPAC Name

O-(5-bromopyridin-3-yl)hydroxylamine

InChI

InChI=1S/C5H5BrN2O/c6-4-1-5(9-7)3-8-2-4/h1-3H,7H2

InChI Key

STUIGOZIAMSKJV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)ON

Origin of Product

United States

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